2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2-ethoxyphenyl)acetamide

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Research pain point: Thiazole-urea-acetamide analogs show extreme sensitivity to phenyl substituent changes, yet most commercial isolates lack positional validation. • **Solution**: Precisely validated 2-ethoxyphenyl regioisomer (CAS 921488-16-6). • **Application**: Core scaffold for SAR mapping; use known 4-ethoxyphenyl congener as negative control. • **PhysChem**: XLogP3 3.2, TPSA 121 Ų - suitable for PAMPA/cell permeability comparator studies. • **Supply**: Immediate shipment, no bioactivity claims - chemistry-first procurement.

Molecular Formula C20H26N4O3S
Molecular Weight 402.51
CAS No. 921488-16-6
Cat. No. B2614062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2-ethoxyphenyl)acetamide
CAS921488-16-6
Molecular FormulaC20H26N4O3S
Molecular Weight402.51
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCCC3
InChIInChI=1S/C20H26N4O3S/c1-2-27-17-11-7-6-10-16(17)23-18(25)12-15-13-28-20(22-15)24-19(26)21-14-8-4-3-5-9-14/h6-7,10-11,13-14H,2-5,8-9,12H2,1H3,(H,23,25)(H2,21,22,24,26)
InChIKeyASJQVBFNQTXLHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-(3-Cyclohexylureido)thiazol-4-yl)-N-(2-ethoxyphenyl)acetamide: Overview


2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2-ethoxyphenyl)acetamide is a synthetic small molecule featuring a 1,3-thiazole core, a cyclohexylureido group, and an N-(2-ethoxyphenyl)acetamide moiety [1]. Its computed physicochemical properties, such as an XLogP3 of 3.2 and a topological polar surface area (TPSA) of 121 Ų, suggest moderate lipophilicity and hydrogen-bonding capacity for membrane permeability [2]. However, a critical review reveals a significant absence of publicly available, quantitative bioactivity data or direct comparator studies in primary peer-reviewed literature or patents for this exact compound. This evidence gap necessitates a cautious, chemistry-first approach for scientific selection and procurement.

Confirmed regioisomeric identity Precise 2-ethoxyphenyl substitution supports regioisomer-specific SAR exploration
Computed physicochemical profile Moderate lipophilicity and hydrogen-bonding capacity may support membrane permeability screens
Versatile synthetic intermediate Thiazole-urea-acetamide core with multiple modifiable positions for focused library synthesis
Data-limited compound No public bioactivity data available; structural identity confirmed for chemistry-first procurement

Unvalidated Substitution Risks for 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2-ethoxyphenyl)acetamide


In-class substitution among thiazole-urea-acetamide analogs is not advisable without explicit, target-specific validation. The biological activity of this compound class is exquisitely sensitive to small structural perturbations, particularly the position and nature of the phenyl substituent . As no reported quantitative structure-activity relationships (QSAR) or bioassay data have been found for this compound, any substitution risks introducing an analog with undefined potency, selectivity, and pharmacokinetics, potentially derailing a research program. The unknown biological profile means that a seemingly minor change from a 2-ethoxyphenyl to a 4-ethoxyphenyl or a methoxy congener cannot be assumed to be biologically silent, underscoring the need for procurement of the precisely validated structure.

Regioisomeric substitution (e.g., 4-ethoxyphenyl isomer) may alter molecular recognition, with undefined potency and selectivity.

Methoxy or other phenyl substituent analogs cannot be assumed biologically silent without target-specific validation.

Unknown SAR profile means minor structural changes risk derailing target engagement studies.

Positional Isomer Comparison for 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2-ethoxyphenyl)acetamide


Regioisomeric Differentiation by Physicochemical Properties

A direct structural comparison of the target compound with its positional isomer, 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide (CAS 921493-17-6), reveals that while the molecular formula and weight are identical, the shift of the ethoxy group from the 2- to the 4-position on the terminal phenyl ring can profoundly alter molecular recognition, dipole moment, and intramolecular hydrogen bonding potential . The computed XLogP3 for the target compound is 3.2, but a comparative, identical-source computed value for the 4-ethoxy isomer is not available to quantify the difference [1]. This represents a quantifiable, albeit purely structural, point of differentiation relevant to selection.

Regioisomer Differentiation
Class-level inference
2-ethoxyphenyl substitution pattern
vs
4-ethoxyphenyl substitution pattern (CAS 921493-17-6)
Quantitative difference unknown
Regioisomeric differentiation review context
In silico structural comparison; bioactivity data not available.
Medicinal Chemistry Physicochemical Profiling Lead Optimization

Application Scenarios for 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2-ethoxyphenyl)acetamide


Scaffold for SAR Studies

Given its precise regioisomeric identity (2-ethoxyphenyl) and the lack of existing biological data, this compound is best suited as a core scaffold for de novo SAR exploration [1]. Researchers can systematically modify the molecule to map the contributions of the thiazole, urea, and acetamide linkers to a newly defined biological target, using the known isomer (4-ethoxyphenyl) as a negative control to establish regioisomer-specific activity .

Physicochemical Probe for Membrane Permeability

With a computed XLogP3 of 3.2 and a TPSA of 121 Ų, this compound can serve as a probe in parallel artificial membrane permeability assays (PAMPA) or cell-based permeability screens [2]. Its moderate lipophilicity places it in a desirable 'drug-like' space, making it a useful comparator for analogs with more polar or lipophilic substituents in a series.

Synthetic Intermediate for Focused Library Synthesis

The compound's structure, featuring multiple modifiable positions (urea NH, acetamide NH, and the thiazole C-H), makes it a versatile intermediate for generating a focused library of derivatives. Its use in this capacity is supported by the availability of structurally related building blocks from chemical vendors [3].

Application
Selection Property
Validation Focus
SAR scaffold development
Regioisomeric identity (2-ethoxyphenyl)
SAR vs. 4-ethoxy isomer control
Membrane permeability probe
Computed lipophilicity and TPSA profile
PAMPA / cell-based permeability assay
Synthetic intermediate
Multiple modifiable positions
Focused derivative library generation
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